![molecular formula C8H7F3N4 B1472982 (7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine CAS No. 1785249-12-8](/img/structure/B1472982.png)

(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine

Overview

Description

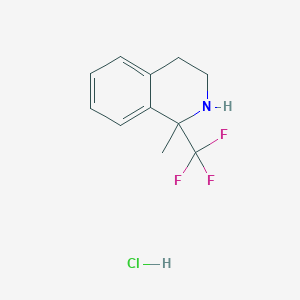

This compound belongs to the class of organic compounds known as triazolopyridines . It is a nitrogenous heterocyclic compound and has a molecular formula of C8H11F3N4 .

Synthesis Analysis

The synthesis of this compound involves multiple steps. One method involves adding ethanol and hydrazine hydrate, dropwise adding 2-chloropyrazine, and regulating the pH value to 6 . Another method involves the treatment of 3-trifluoromethyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-α]pyrazine hydrochloride with an array of isocyanates in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring fused with a pyridine ring, which is substituted with a trifluoromethyl group . The InChI code for this compound is 1S/C8H11F3N4.2ClH/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12;;/h5H,1-4,12H2;2*1H .Physical And Chemical Properties Analysis

The compound has a molecular weight of 293.12 . It is a powder at room temperature .Scientific Research Applications

Synthesis and Biological Activity

A study outlined the synthesis and evaluation of fluorinated derivatives of this compound, particularly focusing on their antiproliferative activity against cancer cell lines, excluding drug use and dosage details. These compounds were synthesized through a three-step procedure, starting from nicotinic hydrazides. The study discovered that one derivative exhibited significant antiproliferative activity, suggesting a mechanism of action other than inhibitory activity against dihydrofolate reductase (DHFR) (Dolzhenko et al., 2008).

Potential Helicating Ligands and Luminescent Sensors

Research on novel polynitrogenated ligands, including triazolopyridines, described their synthesis for potential use as helicating compounds or luminescent sensors, showcasing the chemical diversity and functional potential of these compounds beyond pharmacological uses (Abarca, Ballesteros, & Chadlaoui, 2004).

P2X7 Antagonist for Mood Disorders

Another study developed a dipolar cycloaddition reaction to synthesize novel P2X7 antagonists, identifying a clinical candidate for mood disorder treatment based on the structure-activity relationships of these compounds. This highlights the compound's relevance in developing therapeutic agents for CNS disorders, explicitly excluding drug dosage and side effect information (Chrovian et al., 2018).

Electroluminescent Materials

Research into bipolar red host materials for use in phosphorescent organic light-emitting diodes (PhOLEDs) demonstrates the versatility of triazolopyridine derivatives. These materials were synthesized to enhance electron transport, showing their potential in electronic applications beyond biological activity (Kang et al., 2017).

Safety And Hazards

properties

IUPAC Name |

[7-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N4/c9-8(10,11)5-1-2-15-6(3-5)13-14-7(15)4-12/h1-3H,4,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLUIVPBDUSVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C(=NN=C2CN)C=C1C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(7-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methanamine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2,2-dimethyl-N-[5-(pyrazin-2-yl)pyridin-2-yl]propanamide](/img/structure/B1472903.png)

![1-[2-(4-chlorophenyl)ethyl]-5-nitro-1H-1,3-benzodiazole](/img/structure/B1472912.png)

![[1-(Methylsulfanyl)cyclobutyl]methanol](/img/structure/B1472920.png)